Cas no 97840-12-5 (4-(4-Ethylphenoxy)piperidine Hydrochloric Acid Salt)

4-(4-Ethylphenoxy)piperidine Hydrochloric Acid Salt Chemical and Physical Properties
Names and Identifiers
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- 4-(4-ETHYLPHENOXY)PIPERIDINE
- 4-(4-Ethylphenoxy)piperidine Hydrochloric Acid Salt
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4-(4-Ethylphenoxy)piperidine Hydrochloric Acid Salt PricePrice >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | E927900-50mg |
4-(4-Ethylphenoxy)piperidine Hydrochloric Acid Salt |
97840-12-5 | 50mg |
$ 115.00 | 2022-06-05 | ||
Enamine | EN300-363431-0.05g |
4-(4-ethylphenoxy)piperidine |
97840-12-5 | 0.05g |
$624.0 | 2023-03-02 | ||
Enamine | EN300-363431-2.5g |
4-(4-ethylphenoxy)piperidine |
97840-12-5 | 2.5g |
$1454.0 | 2023-03-02 | ||
Enamine | EN300-363431-10.0g |
4-(4-ethylphenoxy)piperidine |
97840-12-5 | 10.0g |
$3191.0 | 2023-03-02 | ||
Aaron | AR01BTUN-500mg |
4-(4-ETHYLPHENOXY)PIPERIDINE |
97840-12-5 | 97% | 500mg |
$180.00 | 2025-02-13 | |
Enamine | EN300-363431-1.0g |
4-(4-ethylphenoxy)piperidine |
97840-12-5 | 1g |
$0.0 | 2023-06-07 | ||
TRC | E927900-10mg |
4-(4-Ethylphenoxy)piperidine Hydrochloric Acid Salt |
97840-12-5 | 10mg |
$ 65.00 | 2022-06-05 | ||
Enamine | EN300-363431-0.5g |
4-(4-ethylphenoxy)piperidine |
97840-12-5 | 0.5g |
$713.0 | 2023-03-02 | ||
Enamine | EN300-363431-0.1g |
4-(4-ethylphenoxy)piperidine |
97840-12-5 | 0.1g |
$653.0 | 2023-03-02 | ||
Enamine | EN300-363431-0.25g |
4-(4-ethylphenoxy)piperidine |
97840-12-5 | 0.25g |
$683.0 | 2023-03-02 |
4-(4-Ethylphenoxy)piperidine Hydrochloric Acid Salt Related Literature
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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2. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
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Sawanta S. Mali,Jyoti V. Patil,Chang Kook Hong J. Mater. Chem. A, 2019,7, 10246-10255
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
Additional information on 4-(4-Ethylphenoxy)piperidine Hydrochloric Acid Salt
Introduction to 4-(4-Ethylphenoxy)piperidine Hydrochloric Acid Salt (CAS No. 97840-12-5)
4-(4-Ethylphenoxy)piperidine Hydrochloric Acid Salt, identified by the Chemical Abstracts Service Number (CAS No.) 97840-12-5, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This piperidine derivative, featuring an ethylphenyl oxy group at the 4-position, has garnered attention due to its structural uniqueness and potential biological activity. The hydrochloric acid salt form enhances its solubility and stability, making it a valuable intermediate in synthetic chemistry and a candidate for further pharmacological investigation.
The molecular structure of 4-(4-Ethylphenoxy)piperidine Hydrochloric Acid Salt consists of a piperidine ring substituted with a phenoxy group linked to an ethyl group. This particular arrangement introduces both lipophilic and hydrophilic characteristics, which can influence its interaction with biological targets. The hydrochloric acid salt form ensures better handling and reactivity in laboratory settings, facilitating its use in multi-step synthetic pathways.
In recent years, there has been growing interest in piperidine derivatives due to their role as key scaffolds in the development of central nervous system (CNS) drugs. The presence of the phenoxy group in 4-(4-Ethylphenoxy)piperidine Hydrochloric Acid Salt suggests potential activity as a serotonin receptor modulator or an adrenergic receptor agonist. Preliminary studies have indicated that such derivatives may exhibit properties relevant to therapeutic applications, including neuroprotective or anxiolytic effects.
One of the most compelling aspects of 4-(4-Ethylphenoxy)piperidine Hydrochloric Acid Salt is its versatility in medicinal chemistry. Researchers have leveraged its core structure to develop novel compounds with improved pharmacokinetic profiles. For instance, modifications at the ethylphenyl ring have been explored to enhance metabolic stability and reduce off-target effects. Such efforts align with the broader goal of creating more effective and safer pharmaceuticals.
The synthesis of 4-(4-Ethylphenoxy)piperidine Hydrochloric Acid Salt involves multi-step organic reactions, typically starting from commercially available precursors such as 4-ethylphenol and piperidine derivatives. The introduction of the phenoxy group requires careful control of reaction conditions to ensure high yield and purity. The final conversion to the hydrochloric acid salt is typically achieved through quaternization followed by acidification, a standard procedure in medicinal chemistry for enhancing compound properties.
Recent advancements in computational chemistry have further accelerated the study of 4-(4-Ethylphenoxy)piperidine Hydrochloric Acid Salt. Molecular modeling techniques allow researchers to predict binding affinities and metabolic pathways, reducing the need for extensive experimental trials. These simulations have been instrumental in guiding structural optimization efforts, ensuring that synthesized compounds are both potent and bioavailable.
The pharmacological profile of 4-(4-Ethylphenoxy)piperidine Hydrochloric Acid Salt is still under active investigation, but early data suggest promising applications. For example, analogs with similar scaffolds have shown efficacy in animal models of depression and anxiety disorders. The ability to fine-tune the substituents on the piperidine ring offers a pathway to develop drugs with specific therapeutic targets without compromising overall efficacy.
In conclusion, 4-(4-Ethylphenoxy)piperidine Hydrochloric Acid Salt (CAS No. 97840-12-5) represents a significant compound in pharmaceutical research. Its unique structural features and potential biological activity make it a valuable asset for drug discovery programs. As synthetic methods continue to evolve and computational tools become more sophisticated, compounds like this are likely to play an increasingly important role in developing next-generation therapeutics.
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